molecular formula C9H9Cl2NO2 B556832 2,4-Dichloro-D-phenylalanine CAS No. 114872-98-9

2,4-Dichloro-D-phenylalanine

Cat. No. B556832
M. Wt: 234.08 g/mol
InChI Key: GWHQTNKPTXDNRM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-D-phenylalanine” is a chemical compound with the CAS Number: 114872-98-9. Its linear formula is C9H9Cl2NO2 . It is a solid substance stored in dry, room temperature conditions .


Synthesis Analysis

The synthesis of 2,4-Dichloro-D-phenylalanine is complex, usually involving multi-step organic synthesis reactions . A commonly used preparation method is to obtain 2,4-dichloro-D-phenylalanine by chlorination starting from L-phenylalanine .


Molecular Structure Analysis

The IUPAC name for 2,4-Dichloro-D-phenylalanine is (2R)-2-amino-3-(2,4-dichlorophenyl)propanoic acid . The InChI code is 1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 .


Chemical Reactions Analysis

The main enzymes involved in the degradation of organochlorine herbicides like 2,4-Dichloro-D-phenylalanine are dehydrochlorination and hydrolytic enzymes, as well as dehydrogenases .


Physical And Chemical Properties Analysis

2,4-Dichloro-D-phenylalanine has a molecular weight of 234.08 . It has a boiling point of 368.1°C at 760 mmHg . The substance is solid at room temperature .

Scientific Research Applications

  • Self-Assembling Behaviour of Modified Aromatic Amino Acids : Aromatic amino acids like phenylalanine have been studied extensively for their role in peptide synthesis and their tendency to form self-assembled materials due to efficient aromatic-aromatic interactions. Modifications like introducing nitro groups can influence these self-assembly processes, leading to the formation of materials like gels and crystals with potential applications in materials science and nanotechnology (Singh et al., 2020).

  • Electrochemical Sensors for Phenylalanine Detection : Phenylalanine is essential in human biology, with its accumulation due to genetic disorders like phenylketonuria leading to serious health issues. Research on electrochemical sensors and biosensors for detecting phenylalanine concentrations is significant for diagnosing and managing such conditions (Dinu & Apetrei, 2020).

  • Phenylalanine in Plant Metabolism : Phenylalanine plays a critical role in the metabolic pathways of plants, linking primary and secondary metabolism. It is a precursor for compounds crucial for plant reproduction, growth, and stress defense, especially in trees where it contributes to wood formation through phenylpropanoids (Pascual et al., 2016).

  • Phenylalanine in Photocatalytic Degradation Studies : Research on the photocatalytic degradation of amino acids, such as phenylalanine, is significant in understanding the formation of odorous compounds post-chlorination. This study explores the efficiency of photocatalytic processes under various conditions, contributing to environmental science and water treatment technologies (Elsellami et al., 2010).

  • Improving Production of L-Phenylalanine : In biotechnological applications, understanding the biosynthesis of phenylalanine in microorganisms like E. coli is important for improving its production. This has implications in the food and medicinal industries, where L-Phenylalanine is a valuable amino acid (Ding et al., 2016).

  • Fluorescent α-Amino Acid Synthesis : The synthesis of novel fluorescent α-amino acids like 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish blue light, demonstrates the use of phenylalanine derivatives in developing new materials for research, biotechnology, and pharmaceutical applications (Gupta et al., 2020).

  • Biological Activity of Phenylalanine Amides and Peptides : The synthesis and study of biological properties of amides and peptides containing phenylalanine stereoisomers have relevance in understanding their antitumor activities and designing compounds with selective antitumor properties (Krasnov et al., 1995).

Safety And Hazards

The safety information for 2,4-Dichloro-D-phenylalanine includes several hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The future directions of 2,4-Dichloro-D-phenylalanine research could involve further studies on its degradation and the role of different enzymes in this process . Additionally, more research could be conducted to elucidate the precise mechanism of action of 2,4-Dichloro-D-phenylalanine .

properties

IUPAC Name

(2R)-2-amino-3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQTNKPTXDNRM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426365
Record name 2,4-Dichloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-D-phenylalanine

CAS RN

114872-98-9
Record name 2,4-Dichloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-D-phenylalanine
Reactant of Route 2
2,4-Dichloro-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-D-phenylalanine
Reactant of Route 4
2,4-Dichloro-D-phenylalanine
Reactant of Route 5
2,4-Dichloro-D-phenylalanine
Reactant of Route 6
2,4-Dichloro-D-phenylalanine

Citations

For This Compound
3
Citations
CF Martinez-Farina, AW Robertson, H Yin… - Journal of natural …, 2015 - ACS Publications
Streptomyces venezuelae ISP5230 was grown in the presence of phenylalanine analogues to observe whether they could be incorporated into novel jadomycin structures. It was found …
Number of citations: 27 pubs.acs.org
C Martinez-Farina - 2015 - dalspace.library.dal.ca
Nature produces many clinically used medicines in the form of natural products. These compounds can be isolated from a variety of sources, but bacteria have been shown to be the …
Number of citations: 2 dalspace.library.dal.ca
L Whitehead, MR Dobler, B Radetich, Y Zhu… - Bioorganic & medicinal …, 2011 - Elsevier
Herein we report the discovery of a family of novel yet simple, amino-acid derived class I HDAC inhibitors that demonstrate isoform selectivity via access to the internal acetate release …
Number of citations: 169 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.